Ethyl 4-((4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H21F2N5O4S and its molecular weight is 453.46. The purity is usually 95%.
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Biological Activity
Ethyl 4-((4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its structure-activity relationships (SAR), pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a piperazine ring, a thiazole moiety, and a difluorophenyl group, which contribute to its biological properties. The molecular formula is C20H22F2N4O3S, with a molecular weight of approximately 426.48 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is hypothesized that the piperazine and thiazole components facilitate binding to specific receptors or enzymes, potentially modulating their activity. Such interactions can lead to various pharmacological effects, including anti-inflammatory and anti-cancer properties.
Antitumor Activity
Several studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
- In vitro Studies : Compounds with similar structures have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves apoptosis induction and cell cycle arrest at specific phases.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 5.0 | Apoptosis induction |
Compound B | A549 | 10.0 | Cell cycle arrest |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its therapeutic effects in conditions like rheumatoid arthritis.
Antimicrobial Activity
Some derivatives of the compound have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. This activity is believed to stem from the ability of the thiazole ring to disrupt microbial cell wall synthesis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substitution Patterns : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances antitumor activity.
- Piperazine Modifications : Alterations in piperazine substituents can significantly affect binding affinity and selectivity towards target proteins.
Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of similar compounds in vivo using mouse models implanted with tumor cells. The results showed a significant reduction in tumor volume compared to control groups treated with vehicle alone.
Study 2: Anti-inflammatory Response
In a clinical trial involving patients with chronic inflammatory diseases, administration of a related compound resulted in decreased levels of inflammatory markers and improved patient-reported outcomes.
Properties
IUPAC Name |
ethyl 4-[[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N5O4S/c1-2-30-19(29)26-7-5-25(6-8-26)18(28)24-17-23-13(11-31-17)10-16(27)22-12-3-4-14(20)15(21)9-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,22,27)(H,23,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNCNSYEEDVZNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.